4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common route includes the reaction of 3-(dimethylamino)propyl chloride with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)propyl chloride
- 4-chloro-N-[3-(dimethylamino)propyl]benzamide
- 4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide
Uniqueness
4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide stands out due to its trifluoromethyl group and pyrazole ring, which confer unique chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16ClF3N4O |
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Molecular Weight |
312.72 g/mol |
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H16ClF3N4O/c1-18(2)6-4-5-16-10(20)8-7(12)9(11(13,14)15)19(3)17-8/h4-6H2,1-3H3,(H,16,20) |
InChI Key |
QRYNQXSMNLNUCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)NCCCN(C)C)Cl)C(F)(F)F |
Origin of Product |
United States |
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